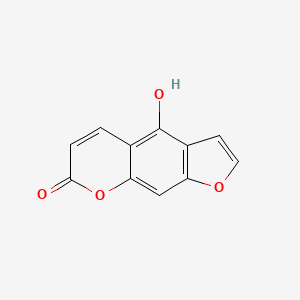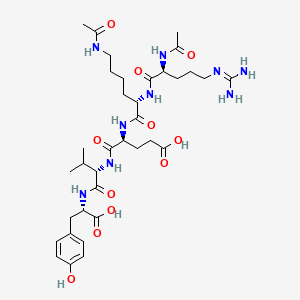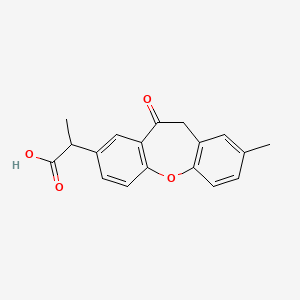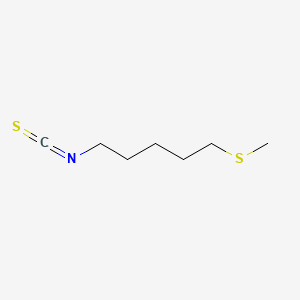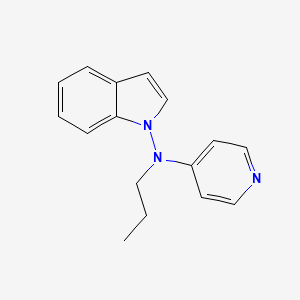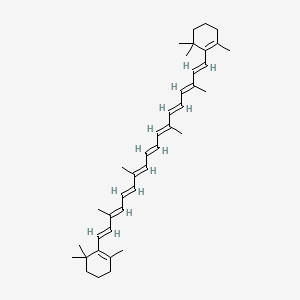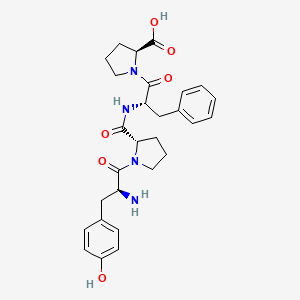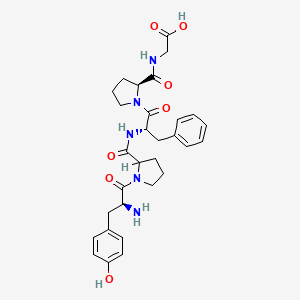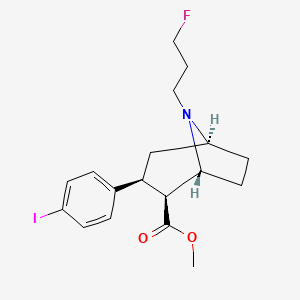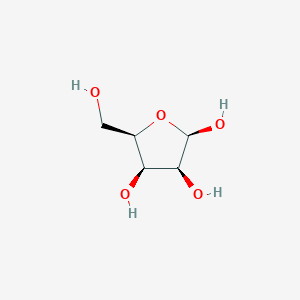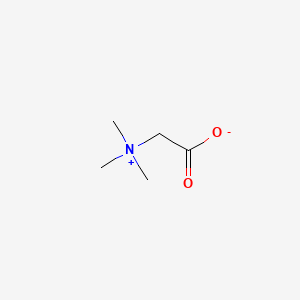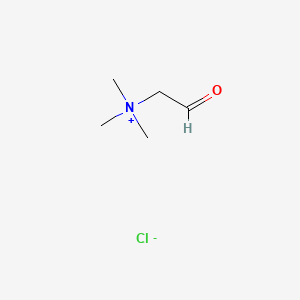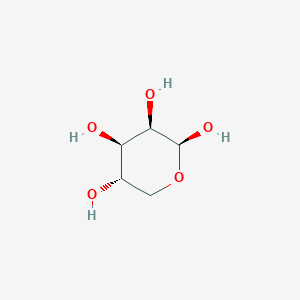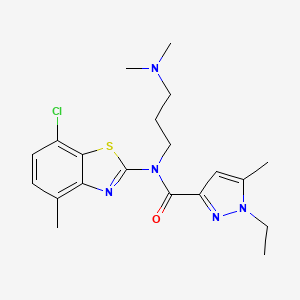
Bexin-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bexin-1 is an inhibitor of Munc13-4 membrane binding which targets the Munc13-4 C2 domain-membrane interface, and inhibits ionomycin-stimulated ANF-EGFP secretion.
Aplicaciones Científicas De Investigación
Connexins and Cancer Therapeutics
Bexin-1, a compound targeting connexins (Cxs) and gap junctions, offers promising therapeutic applications in cancer treatment. Connexins, integral to gap junctional intercellular communications (GJICs), are implicated in cancer development, growth, and metastasis. Strategies leveraging the properties of connexins and gap junctions, such as utilizing the bystander effect in gene therapy, enhancing chemosensitization, and modulating apoptotic processes, show potential in eliminating cancer cells. This approach involves restoring connexin expression at both transcriptional and post-transcriptional levels and exploring novel strategies to regulate Cxs expression. However, the intricate regulation and multifaceted roles of connexins in cancer necessitate further research for their effective manipulation in therapeutic applications (Kandouz & Batist, 2010).
Pannexins in Biological Functions
Bexin-1 might also target pannexins, a class of proteins forming hexameric, non-selective ion channels, distinct from connexins as they do not form endogenous gap junctions. Pannexins, primarily studied as ATP-release channels, are involved in a variety of functions including potentiating ligand-gated receptor signaling, both ionotropic and metabotropic. The diverse roles of pannexins, particularly Panx1, in various biological functions such as ATP release, responses to extracellular ATP, intracellular calcium, pH, or ROS/nitric oxide suggest that Bexin-1 could modulate these pathways, offering therapeutic potential across multiple systems (Isakson & Thompson, 2014).
Bioelectrochemical Systems
Although not directly related to Bexin-1, research trends in bioelectrochemical systems (BES) might intersect with the applications of Bexin-1, particularly if its actions involve redox reactions or electrical properties of cells. BES has garnered attention for its capability in wastewater treatment and simultaneous electricity or fuel/chemical production. The research outputs, especially from China, indicate a growing interest and significant advancements in BES technology, with microbial fuel cells being the most studied reactor. Bexin-1's role, if any, in enhancing or interfacing with BES technology, particularly in the context of energy production or waste treatment, could be an intriguing area for future research (Wang et al., 2015).
Therapeutic Targets in Agriculture
In the broader scope of bioelectrochemical applications, Bexin-1’s potential interaction with agricultural systems through bioelectrochemical technologies is noteworthy. These systems are recognized for their efficiency in waste minimization, wastewater treatment, and recovery of valuable chemicals or energy forms. The incorporation of Bexin-1 in such systems, especially if it influences or is influenced by redox reactions or microbial interactions, could revolutionize agricultural productivity and sustainability. This intersection could pave the way for novel technologies that address the growing global demands for food, energy, and water (Li, Chen & Anandhi, 2018).
Propiedades
Número CAS |
1172933-44-6 |
|---|---|
Nombre del producto |
Bexin-1 |
Fórmula molecular |
C20H26ClN5OS |
Peso molecular |
420 g/mol |
Nombre IUPAC |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H26ClN5OS/c1-6-26-14(3)12-16(23-26)19(27)25(11-7-10-24(4)5)20-22-17-13(2)8-9-15(21)18(17)28-20/h8-9,12H,6-7,10-11H2,1-5H3 |
Clave InChI |
INTGHFLZCSZDBY-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)C)C |
SMILES canónico |
CCN1C(=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Bexin1; Bexin 1; Bexin-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



